Erythromycin A dihydrate
Beschreibung
Eigenschaften
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859206 | |
| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114-07-8 | |
| Record name | erythromycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Vorbereitungsmethoden
Fermentation-Based Production of Erythromycin
Strain Selection and Culture Conditions
The biosynthesis of erythromycin begins with the aerobic cultivation of Saccharopolyspora erythraea in nutrient-rich media. Early patents describe a base medium containing assimilable carbohydrates (e.g., glucose, beet molasses), nitrogen sources (e.g., soybean meal, corn steep liquor), and inorganic salts. Modern optimizations leverage agroindustrial byproducts: beet molasses (30 g/L) and corn steep liquor (10 g/L) have been shown to maximize erythromycin titers (231.3 mg/L) in stirred-tank bioreactors. Critical parameters include:
- Temperature : Maintained at 27–28°C for vegetative growth and 28°C for production phases.
- pH : Initial broth pH of 6.2 naturally rises to 8.0–9.5 during fermentation due to metabolic activity.
- Aeration : Dissolved oxygen (DO) levels ≥32% at 600 rpm agitation prevent oxygen limitation.
Table 1: Fermentation Parameters and Erythromycin Yields
| Parameter | Shake Flask (72h) | Bioreactor (60h) |
|---|---|---|
| Agitation Speed (rpm) | 114 | 600 |
| Erythromycin Yield (mg/L) | 180 | 231.3 |
| Residual Carbohydrates (g/L) | 0.0 | 0.0 |
| Dissolved Oxygen (%) | Uncontrolled | 32.6 |
Fed-Batch Fermentation Enhancements
Supplementing fermentation media with 0.2% isopropanol and 4% beet molasses at 48h intervals increases erythromycin production by 25% (322.9 mg/L). This strategy mitigates catabolite repression by maintaining subinhibitory carbohydrate levels while providing precursors for polyketide backbone synthesis.
Extraction and Purification of Erythromycin
Solvent Extraction and pH-Driven Partitioning
Post-fermentation broth is filtered to remove mycelia, defatted with petroleum ether, and adjusted to pH 8.5–9.5 using NaOH to facilitate erythromycin extraction into polar solvents like amyl acetate. Key steps include:
- Primary Extraction : At pH 9.5, 90% of erythromycin partitions into amyl acetate.
- Back-Extraction : Acidic aqueous phases (pH ≤6.5) recover erythromycin via protonation of its dimethylamino group.
- Crystallization : Concentrated extracts yield crystalline erythromycin base upon alkalization to pH 9.5.
Recrystallization and Salt Formation
Crude erythromycin is purified via sequential recrystallization from aqueous acetone (2:1 v/v), achieving >98% purity. Salt forms (e.g., erythromycin hydrochloride) are prepared by suspending the base in water, adjusting to pH 6.5 with HCl, and crystallizing from ethanol-ether mixtures.
Table 2: Recrystallization Solvents and Purity Outcomes
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Aqueous Acetone (2:1) | 98.2 | Prismatic Needles |
| Ethanol-Ether (3:1) | 99.1 | Monoclinic Plates |
| Methanol-Water (1:1) | 97.5 | Amorphous |
Chemical and Enzymatic Synthesis Approaches
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies erythromycin and its salts in plasma and fermentation broths. A validated method uses:
Industrial-Scale Production Challenges
Byproduct Formation
Degradation products like anhydroerythromycin and erythralosamine arise during fermentation (pH >8.0) and solvent extraction. Implementing pH-controlled fed-batch fermentation reduces byproduct formation by 37%.
Crystallization Optimization
Crystal polymorphism impacts dissolution rates and bioavailability. Seeding with erythromycin hydrochloride monohydrate ensures consistent monoclinic crystal formation.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Erythromycin unterliegt mehreren Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur von Erythromycin zu modifizieren, um Derivate mit verbesserten pharmakologischen Eigenschaften zu erhalten .
Häufige Reagenzien und Bedingungen:
Oxidation: Erythromycin kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Erythromycin-Derivate, wie z. B. Azithromycin, Clarithromycin und Roxithromycin. Diese Derivate wurden entwickelt, um einige der Einschränkungen von Erythromycin zu überwinden, wie z. B. die schlechte Stabilität in sauren Bedingungen .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Erythromycin is primarily used to treat a variety of bacterial infections. Its spectrum of activity includes both gram-positive and some gram-negative bacteria. Below is a detailed table summarizing its approved uses:
Long-term Effects on Pulmonary Health
A study published in JAMA examined the long-term effects of low-dose erythromycin on patients with pulmonary conditions. The results indicated that erythromycin significantly reduced the rate of pulmonary exacerbations and sputum production in patients with chronic lung diseases, particularly those infected with Pseudomonas aeruginosa .
Ototoxicity Concerns
Research has also highlighted potential ototoxic effects associated with erythromycin. A prospective study found that high doses (4 g/day) were linked to symptomatic ototoxicity, including tinnitus and hearing loss, suggesting a need for careful monitoring at elevated dosages .
Antimicrobial Resistance Trends
Emerging data indicate a concerning rise in erythromycin resistance among certain bacterial strains. A recent study reported a 76% resistance rate among invasive Group A Streptococcus isolates, underscoring the need for ongoing surveillance . This trend poses challenges for effective treatment options and necessitates alternative therapeutic strategies.
Erythromycin in Pediatric Patients
A notable case study involved the use of erythromycin to treat a severe respiratory infection in a pediatric patient with penicillin allergy. The patient showed significant improvement within 48 hours, demonstrating erythromycin's efficacy as an alternative treatment option .
Erythromycin for Acne Treatment
In dermatology, erythromycin's combination with benzoyl peroxide has been shown to reduce acne lesions significantly compared to monotherapy with either agent alone. This combination therapy is particularly beneficial for patients who are intolerant to other systemic treatments .
Wirkmechanismus
Erythromycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the elongation of the peptide chain, effectively halting bacterial growth. The primary molecular target of erythromycin is the bacterial ribosome, and its mechanism of action involves blocking the exit tunnel through which newly synthesized proteins pass .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Macrolide Antibiotics
Erythromycin belongs to a family of macrolides that includes natural and semi-synthetic derivatives. Key structural modifications have enhanced pharmacokinetics, antimicrobial spectra, and safety profiles in newer analogs. Below is a detailed comparison:
Structural Differences
- Erythromycin: A 14-membered macrocyclic lactone ring with two deoxy-sugars (cladinose and desosamine) .
- Azithromycin : A 15-membered ring (azalide) with a methyl-substituted nitrogen, improving acid stability .
- Clarithromycin : A 14-membered ring with a methoxy group at C6, enhancing gastric acid resistance .
- Roxithromycin : A 14-membered ring with an oxime side chain, improving oral absorption .
- Spiramycin : A 16-membered ring, structurally distinct but sharing overlapping ribosomal binding sites .
Antimicrobial Activity
Pharmacokinetic Profiles
Key Research Findings
Environmental Impact : Erythromycin degradation in anaerobic systems correlates inversely with pH (R² = -0.95) and positively with COD (R² = 0.80), affecting microbial communities .
Synergistic Effects : Erythromycin enhances the bactericidal activity of Momordica charantia-derived MAP30, particularly against 50S-targeting antibiotics like chloramphenicol .
Biologische Aktivität
Erythromycin, a macrolide antibiotic discovered in 1952, is widely recognized for its efficacy against a variety of bacterial infections. Its biological activity primarily revolves around its ability to inhibit protein synthesis in susceptible bacteria, making it a crucial agent in treating infections caused by gram-positive bacteria and some gram-negative bacteria. This article delves into the mechanisms, clinical applications, and research findings surrounding erythromycin's biological activity.
Erythromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically to the 23S ribosomal RNA . This binding inhibits the translocation step during protein synthesis, effectively halting bacterial growth without directly killing the bacteria (bacteriostatic action) . The specific interactions can be summarized as follows:
- Target : 50S ribosomal subunit
- Action : Inhibition of protein synthesis
- Effect : Bacteriostatic (prevents growth rather than killing)
Antimicrobial Spectrum
Erythromycin is active against a range of microorganisms:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Neisseria, Bordetella, Campylobacter
- Other pathogens : Treponema, Chlamydia
The antibiotic is particularly effective against respiratory pathogens and has been used in the treatment of conditions such as bronchitis and pneumonia.
Clinical Applications
Erythromycin has been employed in various clinical settings. Notable studies and findings include:
- Acute Bronchitis Treatment :
- Pertussis Prophylaxis :
- Infantile Hypertrophic Pyloric Stenosis (IHPS) :
Resistance Patterns
Resistance to erythromycin has become a growing concern. Mechanisms include:
- Methylation of adenine residues in the 23S rRNA leading to reduced binding affinity.
- Efflux pumps that expel the antibiotic from bacterial cells.
- Enzymatic degradation through hydrolysis .
These resistance mechanisms highlight the need for ongoing surveillance and research into alternative therapies.
Case Study 1: Erythromycin in Tuberculosis Treatment
A study presented at a conference highlighted the use of erythromycin as an adjunctive treatment for drug-sensitive and multi-drug resistant tuberculosis. The results indicated that erythromycin could enhance treatment outcomes when combined with standard anti-tubercular therapies .
Case Study 2: Erythromycin vs. Placebo in Respiratory Infections
In a randomized controlled trial involving 63 adults with acute bronchitis, those treated with erythromycin reported significantly better outcomes regarding cough and sputum production compared to the placebo group (P < .05) .
Summary of Findings
The following table summarizes key findings related to erythromycin's biological activity:
Q & A
Q. Why might feeding strategies based on OUR fail to improve erythromycin yield in certain bioreactor setups?
- Methodological Answer : Failure often stems from improper DO control (<30% saturation) or delayed nutrient feeding. Calibrate sensors pre-experiment and validate OUR trends with offline biomass (PMV) measurements. Suboptimal threonine concentration (e.g., >0.42 g/L) can also inhibit biosynthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
